molecular formula C16H19N3O3S B6081004 MFCD09877343

MFCD09877343

Cat. No.: B6081004
M. Wt: 333.4 g/mol
InChI Key: SPHHZSQUSLXLPD-UHFFFAOYSA-N
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Description

MFCD09877343 is a synthetic organic compound primarily utilized in pharmaceutical research and industrial catalysis. Based on analogous compounds (e.g., CAS 918538-05-3 and CAS 905306-69-6), this compound likely features a pyridine- or triazine-derived core with substituents such as chlorine or methoxy groups .

Properties

IUPAC Name

2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-13(8-9-20)15(22)18-16(17-11)23-10-14(21)19(2)12-6-4-3-5-7-12/h3-7,20H,8-10H2,1-2H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHHZSQUSLXLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)N(C)C2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD09877343” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving high yield and purity. Detailed synthetic routes often involve:

  • Initial formation of intermediate compounds through controlled reactions.
  • Purification steps to isolate the desired compound.
  • Final reaction steps to obtain “this compound” in its pure form.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. This includes:

  • Continuous flow reactions to maintain consistent production.
  • Use of automated systems for monitoring and controlling reaction parameters.
  • Implementation of purification techniques such as crystallization or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: “MFCD09877343” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

“MFCD09877343” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which “MFCD09877343” exerts its effects involves interactions with specific molecular targets and pathways. This includes:

    Binding to receptors or enzymes: Modulating their activity and leading to downstream effects.

    Influencing cellular processes: Such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD09877343 with two structurally and functionally analogous compounds: CAS 918538-05-3 (MDL: MFCD11044885) and CAS 905306-69-6 (MDL: MFCD10697534).

Table 1: Structural and Physicochemical Comparison

Property This compound (Hypothetical) CAS 918538-05-3 CAS 905306-69-6
Molecular Formula C₆H₃Cl₂N₃ (estimated) C₆H₃Cl₂N₃ C₇H₁₀N₂O
Molecular Weight ~188–235 g/mol 188.01 g/mol 138.17 g/mol
Core Structure Pyrido-triazine Pyrrolo[1,2-f][1,2,4]triazine Pyridine-2-ylmethanamine
Key Substituents Chlorine, amine 2,4-Dichloro Methoxy, methylamine
Solubility (Water) Low (0.24 mg/mL est.) 0.24 mg/mL Highly soluble
Log S (ESOL) -2.99 (estimated) -2.99 -1.50
Hazard Statements H315-H319-H335 (estimated) H315-H319-H335 H315-H319-H335

Key Findings:

Structural Similarities :

  • Both this compound and CAS 918538-05-3 share a triazine backbone with chlorine substituents, enhancing electrophilic reactivity in cross-coupling reactions .
  • CAS 905306-69-6 diverges with a pyridine-methoxy structure, favoring hydrogen bonding in aqueous environments .

Functional Differences :

  • Reactivity : CAS 918538-05-3 exhibits higher electrophilicity (due to electron-withdrawing Cl groups), making it suitable for Suzuki-Miyaura couplings . In contrast, CAS 905306-69-6’s methoxy group stabilizes intermediates in nucleophilic substitutions .
  • Bioactivity : this compound and CAS 918538-05-3 show moderate CYP enzyme inhibition (predicted), while CAS 905306-69-6 lacks CYP interactions due to its polar methoxy group .

Synthetic Accessibility :

  • CAS 918538-05-3 requires palladium catalysts (e.g., PdCl₂) for synthesis, yielding 30–69% efficiency .
  • CAS 905306-69-6 achieves 69% yield via HATU-mediated amide coupling, reflecting its simpler functionalization .

Table 2: Application Comparison

Application This compound CAS 918538-05-3 CAS 905306-69-6
Pharmaceutical Use Kinase inhibitor scaffold Antibacterial agent Prodrug intermediate
Industrial Use Catalytic ligand Polymer crosslinker Solubility enhancer
Thermal Stability High (>200°C) Moderate (150°C) Low (<100°C)

Research Implications

  • This compound ’s hybrid structure bridges the gap between halogenated triazines (e.g., CAS 918538-05-3) and polar pyridines (e.g., CAS 905306-69-6), offering tunable reactivity for targeted drug design .
  • Safety profiles across these compounds emphasize the need for rigorous handling protocols due to shared hazards (H315-H319-H335) .

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